1,2-Bis(4-chlorophenyl)hydrazine CAS number and properties
1,2-Bis(4-chlorophenyl)hydrazine CAS number and properties
An In-Depth Technical Guide to 1,2-Bis(4-chlorophenyl)hydrazine
Abstract
This technical guide provides a comprehensive overview of 1,2-Bis(4-chlorophenyl)hydrazine, a symmetrical diarylhydrazine derivative. The presence of chlorophenyl groups makes it a significant building block in various synthetic applications, particularly within the realms of pharmaceutical and agrochemical research. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering detailed information on its chemical identity, physicochemical properties, synthesis protocols, analytical characterization, and safety considerations. The causality behind experimental choices and the importance of robust analytical validation are emphasized throughout to ensure scientific integrity.
Chemical Identity and Physicochemical Properties
1,2-Bis(4-chlorophenyl)hydrazine is a molecule of interest due to the dual functionality of the hydrazine linkage and the reactivity imparted by the para-substituted chlorine atoms on the aromatic rings. These features make it a versatile intermediate in organic synthesis.
Identifier and Structural Information:
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Chemical Name: 1,2-Bis(4-chlorophenyl)hydrazine
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Molecular Formula: C₁₂H₁₀Cl₂N₂[1]
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Molecular Weight: 253.13 g/mol [1]
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Chemical Structure:
Caption: The molecular structure features a central hydrazine core symmetrically substituted with two 4-chlorophenyl groups.
Physicochemical Data Summary:
The following table summarizes the known and predicted physicochemical properties of 1,2-Bis(4-chlorophenyl)hydrazine. It is important to note that experimentally determined data for some properties, such as melting and boiling points, are not consistently reported in publicly available literature, which is not uncommon for specialized research chemicals.
| Property | Value | Source |
| CAS Number | 953-14-0 | [1][2] |
| Molecular Formula | C₁₂H₁₀Cl₂N₂ | [1] |
| Molecular Weight | 253.13 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Density | Not available | [1] |
| Solubility | In water, <10 mg/L (for the 2-chloro isomer) | [3] |
| InChI Key | BVPHWSDABGXRQD-UHFFFAOYAA | [1] |
| SMILES | ClC1=CC=C(NNC2=CC=C(Cl)C=C2)C=C1 | [1] |
Synthesis and Purification
The synthesis of symmetrical diarylhydrazines like 1,2-Bis(4-chlorophenyl)hydrazine can be approached through several routes. A common and logical pathway involves the reduction of the corresponding azo compound, 4,4'-dichloroazobenzene. This precursor can be synthesized from 4-chloroaniline.
Conceptual Synthetic Workflow
The following diagram illustrates a plausible two-step synthesis from a common starting material.
Caption: A two-step synthesis of 1,2-Bis(4-chlorophenyl)hydrazine.
Experimental Protocol: Synthesis via Reduction
This protocol describes the reduction of 4,4'-dichloroazobenzene. The choice of a reducing agent is critical; sodium dithionite is often effective and selective for the N=N double bond.
Materials:
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4,4'-Dichloroazobenzene
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Ethanol
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Sodium Dithionite (Na₂S₂O₄)
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Water
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Sodium Hydroxide (NaOH) solution (2M)
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Dichloromethane (for extraction)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4,4'-dichloroazobenzene in a suitable solvent like ethanol.
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Reduction: Prepare a solution of sodium dithionite in water. Add this solution dropwise to the heated (refluxing) ethanolic solution of the azo compound. The characteristic color of the azo compound should fade, indicating the progress of the reduction.
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Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution carefully with a 2M NaOH solution.
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Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane.
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Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1,2-Bis(4-chlorophenyl)hydrazine.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is recommended for a self-validating system.
Analytical Workflow Diagram
Caption: A comprehensive analytical workflow for characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing purity and quantifying the compound.[4][5] A reversed-phase method is typically suitable for molecules of this polarity.
Protocol: Purity Assessment by RP-HPLC
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Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 10 mL of a suitable diluent (e.g., acetonitrile/water, 50:50 v/v) to create a 0.1 mg/mL stock solution.
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Chromatographic Conditions:
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Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient might run from 30% B to 95% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at 254 nm.
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Injection Volume: 10 µL.
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Analysis: The resulting chromatogram should show a single major peak corresponding to 1,2-Bis(4-chlorophenyl)hydrazine. Purity is calculated based on the area percentage of the main peak relative to all other peaks.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. One would anticipate two distinct signals in the aromatic region (7.0-7.5 ppm), corresponding to the two sets of equivalent aromatic protons on the chlorophenyl rings. A signal for the N-H protons would also be present, though its chemical shift can be variable and it may appear as a broad singlet.[4]
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¹³C NMR: The carbon NMR would show four signals for the aromatic carbons and no signals in the aliphatic region, confirming the aromatic nature of the compound.
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Infrared (IR) Spectroscopy: The IR spectrum would be key in identifying the functional groups. Expected characteristic peaks include N-H stretching vibrations (around 3300 cm⁻¹) and C-Cl stretching in the fingerprint region (around 1090 cm⁻¹).
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Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₂H₁₀Cl₂N₂. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms.
Applications in Research and Drug Development
The 1,2-diarylhydrazine scaffold is a precursor to many heterocyclic systems. The chlorophenyl moiety is a common feature in many approved drugs, often enhancing metabolic stability or modulating binding affinity.[6]
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Intermediate in Heterocyclic Synthesis: This compound can serve as a starting material for synthesizing various nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.
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Precursor for Fischer Indole Synthesis: While its direct precursor, 4-chlorophenylhydrazine, is a well-known reagent in the Fischer indole synthesis to produce chlorinated indole derivatives, 1,2-Bis(4-chlorophenyl)hydrazine could be used in reactions where a symmetrical diarylhydrazine is required.[4] Chlorinated indoles are intermediates for drugs like the NSAID Carprofen.[4]
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Ligand in Coordination Chemistry: The nitrogen atoms of the hydrazine group can act as ligands to coordinate with metal ions, opening possibilities in catalysis and materials science.
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Agrochemicals: The structural motifs present are also found in various pesticides and herbicides.[7]
Safety and Handling
Hydrazine derivatives should be handled with care due to their potential toxicity. While a specific safety data sheet (SDS) for 1,2-Bis(4-chlorophenyl)hydrazine is not widely available, data from related compounds like chlorophenylhydrazine hydrochloride provide a strong basis for a cautious approach.[8]
Key Hazards:
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Toxicity: Hydrazines can be toxic if swallowed, inhaled, or in contact with skin.[8][9]
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Irritation: May cause skin, eye, and respiratory tract irritation.
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Carcinogenicity: Some hydrazine derivatives are considered possible carcinogens.[8]
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Environmental Hazard: May be toxic to aquatic life.[8]
Recommended Safety Precautions:
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Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[8]
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Personal Protective Equipment (PPE):
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Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).
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Eye Protection: Use chemical safety goggles or a face shield.[9]
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Lab Coat: A flame-retardant lab coat is mandatory.
-
-
Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[8]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
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ChemSynthesis. (n.d.). 1,2-bis(4-chlorophenyl)hydrazine. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]
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NIST WebBook. (n.d.). 1,2-Bis(p-chlorophenyl sulfonyl) hydrazine. Retrieved from [Link]
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Rasayan Journal of Chemistry. (n.d.). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. Retrieved from [Link]
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PubChem. (n.d.). 1,2-Bis(2-chlorophenyl) hydrazine. Retrieved from [Link]
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PubChem. (n.d.). Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1). Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of p-chlorophenyl-hydrazine. Retrieved from [Link]
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LookChem. (n.d.). Cas 1073-69-4,4-Chlorophenylhydrazine. Retrieved from [Link]
- Google Patents. (n.d.). CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride.
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Organic Syntheses. (n.d.). p-Toluenesulfonylhydrazide. Retrieved from [Link]
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PubChem. (n.d.). (4-Chlorophenyl)hydrazine. Retrieved from [Link]
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ResearchGate. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]
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PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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